1-(4-Methoxyphenoxy)propan-2-amine

Vue d'ensemble

Description

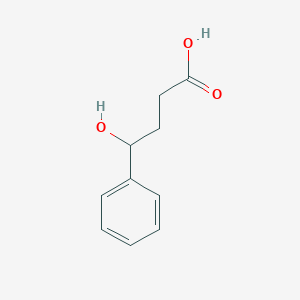

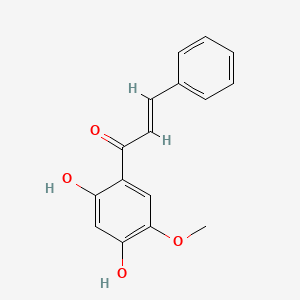

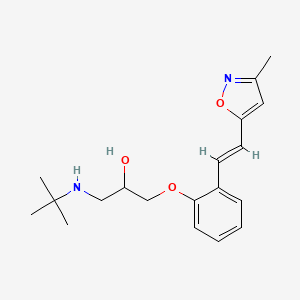

“1-(4-Methoxyphenoxy)propan-2-amine” is a compound with the molecular formula C10H15NO2 . It is used in organic synthesis and in the synthesis of a wide variety of drugs, including pharmaceuticals, pesticides, and other chemicals .

Molecular Structure Analysis

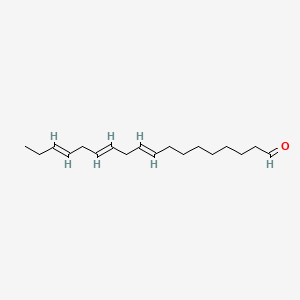

The molecular structure of “1-(4-Methoxyphenoxy)propan-2-amine” consists of 10 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The InChI code for the compound is 1S/C10H15NO2/c1-8(7-11)13-10-5-3-9(12-2)4-6-10/h3-6,8H,7,11H2,1-2H3 .Physical And Chemical Properties Analysis

The compound has a molecular weight of 181.23 . It is a liquid at room temperature . The storage temperature is normal, and it should be kept in a dark place .Applications De Recherche Scientifique

Synthesis of Pharmaceutical Intermediates

1-(4-Methoxyphenoxy)propan-2-amine serves as a key intermediate in the synthesis of pharmaceutical compounds. For example, it has been used in the synthesis of optical active intermediates for (R,R)-formoterol, a well-known bronchodilator, through a process that includes steps like protecting the amino group, cyclization, coupling with Grignard reagent, reduction, and deprotection (Wei Fan et al., 2008). Additionally, enzymatic strategies have been developed for the synthesis of enantioenriched 1-[2-bromo(het)aryloxy]propan-2-amines, highlighting the chemical's relevance in producing valuable precursors like Levofloxacin, an antimicrobial agent (Ángela Mourelle-Insua et al., 2016).

Development of Novel Materials

Research into the development of novel materials has also benefited from the use of 1-(4-Methoxyphenoxy)propan-2-amine. For instance, its derivatives have been explored for their potential in creating antimicrobial agents, showcasing superior efficiency compared to currently used medicines in the medical field (I. Jafarov et al., 2019). Another study focused on the engineering of chiral porous metal-organic frameworks for enantioselective adsorption and separation, demonstrating the chemical's utility in enhancing the separation efficiency of racemic mixtures (Yongwu Peng et al., 2014).

Chemical Reactions and Synthesis

1-(4-Methoxyphenoxy)propan-2-amine is also instrumental in various chemical reactions and synthesis processes. Research has highlighted its role in the synthesis of tertiary amines, which have shown to inhibit carbon steel corrosion effectively, suggesting its utility in creating protective coatings and inhibitors for industrial applications (G. Gao et al., 2007). Moreover, its involvement in reactions for the synthesis of amide derivatives points towards its versatility in organic synthesis (I. Novakov et al., 2017).

Safety and Hazards

The compound is classified as a skin sensitizer (Category 1, 1A, 1B), and it may cause an allergic skin reaction (H317). It also causes serious eye irritation (H319). Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and ensuring adequate ventilation .

Mécanisme D'action

Target of Action

The primary targets of 1-(4-Methoxyphenoxy)propan-2-amine are the Sodium-dependent dopamine transporter , Sodium-dependent serotonin transporter , and Synaptic vesicular amine transporter . It also interacts with Alpha-1A adrenergic receptor and Alpha-2A adrenergic receptor . These targets play crucial roles in neurotransmission, affecting mood, cognition, and body function.

Mode of Action

1-(4-Methoxyphenoxy)propan-2-amine acts as a potent and selective serotonin releasing agent . It binds to alpha receptors to mediate these effects . This interaction results in the inhibition of the Sodium-dependent dopamine transporter, Sodium-dependent serotonin transporter, and Synaptic vesicular amine transporter .

Biochemical Pathways

The compound affects the serotonin and dopamine pathways, leading to an increase in the concentration of these neurotransmitters in the synaptic cleft . This results in enhanced neurotransmission, affecting various downstream physiological and psychological processes.

Result of Action

The molecular and cellular effects of 1-(4-Methoxyphenoxy)propan-2-amine’s action primarily involve changes in neurotransmission. By increasing the levels of serotonin and dopamine in the synaptic cleft, it can influence mood, cognition, and various bodily functions .

Propriétés

IUPAC Name |

1-(4-methoxyphenoxy)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-8(11)7-13-10-5-3-9(12-2)4-6-10/h3-6,8H,7,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCFNBPVBEYMDKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=CC=C(C=C1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methoxyphenoxy)propan-2-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

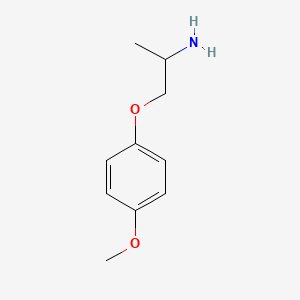

![methyl (2S)-2-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate](/img/structure/B1637987.png)